Boc-Tyr(3,5-I2)-OSu
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Overview
Description
“(S)-2,5-Dioxopyrrolidin-1-yl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxy-3,5-diiodophenyl)propanoate” is a complex organic compound. It contains several functional groups, including a carboxylate ester, an amide, and an aromatic ring with two iodine substituents and a hydroxyl group .
Synthesis Analysis
The synthesis of this compound would likely involve several steps, starting with the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the iodine atoms and the hydroxyl group to the aromatic ring. The final step would likely be the formation of the ester with 2,5-dioxopyrrolidin-1-yl .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several functional groups attached to different parts of the molecule. The presence of the iodine atoms on the aromatic ring would likely make this part of the molecule quite electron-rich, while the ester and amide groups would be polar and capable of forming hydrogen bonds .
Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions, depending on the conditions. The ester could be hydrolyzed to form a carboxylic acid and an alcohol, while the amide could be hydrolyzed to form a carboxylic acid and an amine. The iodine atoms on the aromatic ring could also potentially be substituted with other groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. The presence of the polar amide and ester groups would likely make it somewhat soluble in polar solvents, while the aromatic ring and the Boc group would likely make it soluble in nonpolar solvents. The iodine atoms would likely make the compound quite heavy and could potentially influence its boiling and melting points .
Scientific Research Applications
Divergent Synthesis and Reaction Mechanisms
The compound and its derivatives facilitate divergent synthesis routes and solvent-dependent reactions. For example, Rossi et al. (2007) detailed how starting from related diaza-dienes and enamines, divergent synthesis can yield a variety of compounds like 5,6-dihydro-4H-pyridazines and 1-amino-pyrroles, depending on the solvent and temperature used. This highlights the compound's utility in producing a diverse array of chemical structures through careful control of reaction conditions (E. Rossi et al., 2007).
Enantioselective Synthesis
Enantioselective synthesis of analogs for neuroexcitants like ATPA, utilizing derivatives of the compound as key intermediates, has been demonstrated by Pajouhesh et al. (2000). This research underscores the compound's role in synthesizing enantiomerically pure molecules, critical for the development of pharmaceuticals with precise biological activities (H. Pajouhesh et al., 2000).
Antioxidant and Anti-inflammatory Applications
Subudhi and Sahoo (2011) synthesized novel analogs of the compound, showing significant antioxidant and anti-inflammatory activities. This indicates its potential for developing treatments targeting oxidative stress and inflammation-related diseases (B. B. Subudhi & Shakti Prasanna Sahoo, 2011).
Hybrid Anticonvulsant Agents
Kamiński et al. (2015) explored the compound's derivatives as potential hybrid anticonvulsant agents. By combining chemical fragments of known antiepileptic drugs, they synthesized a library of new compounds, some of which showed promising anticonvulsant activity in preclinical models (K. Kamiński et al., 2015).
Antimicrobial Activity
Pund et al. (2020) synthesized thiadiazole derivatives from a starting material closely related to the compound , evaluating them for antimicrobial activity. Several synthesized compounds demonstrated strong activity against tested microorganisms, indicating potential applications in developing new antimicrobial agents (Amit A. Pund et al., 2020).
Future Directions
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-3-(4-hydroxy-3,5-diiodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20I2N2O7/c1-18(2,3)28-17(27)21-12(8-9-6-10(19)15(25)11(20)7-9)16(26)29-22-13(23)4-5-14(22)24/h6-7,12,25H,4-5,8H2,1-3H3,(H,21,27)/t12-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOTFAHIVGAQXOL-LBPRGKRZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)I)O)I)C(=O)ON2C(=O)CCC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C(=C1)I)O)I)C(=O)ON2C(=O)CCC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20I2N2O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10583399 |
Source
|
Record name | 2,5-Dioxopyrrolidin-1-yl N-(tert-butoxycarbonyl)-3,5-diiodo-L-tyrosinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10583399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
630.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
163679-35-4 |
Source
|
Record name | 2,5-Dioxopyrrolidin-1-yl N-(tert-butoxycarbonyl)-3,5-diiodo-L-tyrosinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10583399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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